

Replicating Published Findings with PF-4800567: A Comparative Guide

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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **PF-4800567**, a selective inhibitor of Casein Kinase 1 epsilon (CK1 ϵ), with the non-selective CK1 δ/ϵ inhibitor, PF-670462. The information presented herein is based on published scientific literature and is intended to assist researchers in replicating and building upon previous findings.

Introduction

PF-4800567 is a potent and highly selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1 ϵ)[1][2][3]. It has been instrumental in elucidating the specific role of CK1 ϵ in various cellular processes, most notably the regulation of the circadian clock[4][5][6][7]. Its selectivity allows for the dissection of CK1 ϵ functions from those of the closely related isoform, Casein Kinase 1 delta (CK1 δ). This guide compares the in vitro and in vivo activities of **PF-4800567** with PF-670462, a widely used tool compound that inhibits both CK1 δ and CK1 ϵ [4][8]. Understanding the distinct pharmacological profiles of these compounds is critical for the accurate interpretation of experimental results.

Data Presentation

The following tables summarize the key quantitative data from published studies, offering a direct comparison between **PF-4800567** and PF-670462.

Table 1: In Vitro Kinase Inhibition

Compound	Target	IC50 (nM)	Selectivity (over CK1δ)	Reference
PF-4800567	CK1ε	32	>20-fold	[1] [2]
CK1δ	711	-	[1]	
PF-670462	CK1ε	77	~0.17-fold (less selective for ε)	[9]
CK1δ	13	-	[10]	

Table 2: Cell-Based Assay Performance

Assay	Compound	Cell Line	Key Finding	Concentration	Reference
PER3 Nuclear Localization	PF-4800567	COS-7	Blocks CK1ε-mediated nuclear localization	IC50 = 2.65 μM	[2] [6]
PF-670462	COS-7	Blocks both CK1ε and CK1δ-mediated nuclear localization	IC50 ≈ 0.1 μM	[11]	
PER2 Degradation	PF-4800567	COS-7	Inhibits CK1ε-enhanced PER2 degradation	0.5 μM	[2]
PF-670462	COS-7	Inhibits CK1ε-enhanced PER2 degradation	0.5 μM	[2]	
Circadian Period Lengthening	PF-4800567	Rat-1 Fibroblasts	Minimal effect	Up to 30 μM	[11]
PF-670462	Rat-1 Fibroblasts	Robust, dose-dependent period lengthening	Starting at 1 μM	[11]	

Table 3: In Vivo Effects on Circadian Rhythm

Compound	Animal Model	Dosing	Effect on Circadian Period	Reference
PF-4800567	Mice (C57BL/6J)	100 mg/kg, s.c.	Minimal effect	[1][7]
PF-670462	Mice (C57BL/6J)	10 mg/kg/day	Significant period lengthening	[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication.

In Vitro Kinase Assay

This protocol is adapted from studies determining the IC₅₀ values of CK1 inhibitors[9][10].

- Enzyme Preparation: Recombinant human CK1 ϵ and CK1 δ are expressed and purified.
- Reaction Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
- Substrate: A synthetic peptide substrate, such as α -casein, is used.
- Inhibitor Preparation: **PF-4800567** and PF-670462 are serially diluted in DMSO.
- Assay Procedure:
 - Add 5 μ L of diluted inhibitor or DMSO (vehicle control) to a 384-well plate.
 - Add 10 μ L of a solution containing the kinase and substrate in reaction buffer.
 - Initiate the reaction by adding 10 μ L of ATP solution (e.g., 100 μ M).
 - Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
 - Terminate the reaction by adding a stop solution (e.g., EDTA).

- **Detection:** Quantify kinase activity by measuring ATP consumption or phosphate incorporation. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescence-based assay[12].
- **Data Analysis:** Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PER Protein Nuclear Localization Assay

This cell-based assay is used to assess the ability of inhibitors to block CK1-mediated nuclear translocation of PER proteins[2][11].

- **Cell Culture and Transfection:**
 - Culture COS-7 cells in DMEM supplemented with 10% FBS.
 - Co-transfect cells with plasmids expressing a fluorescently tagged PER protein (e.g., PER3-GFP) and either CK1ε or CK1δ.
- **Compound Treatment:** 24 hours post-transfection, treat the cells with various concentrations of **PF-4800567**, PF-670462, or DMSO for a specified duration (e.g., 6 hours).
- **Imaging:**
 - Fix the cells with 4% paraformaldehyde.
 - Counterstain the nuclei with DAPI.
 - Acquire images using a fluorescence microscope.
- **Quantification:**
 - Measure the fluorescence intensity of the PER-GFP signal in the nucleus and the cytoplasm.
 - Calculate the nuclear-to-cytoplasmic fluorescence ratio to quantify nuclear localization.

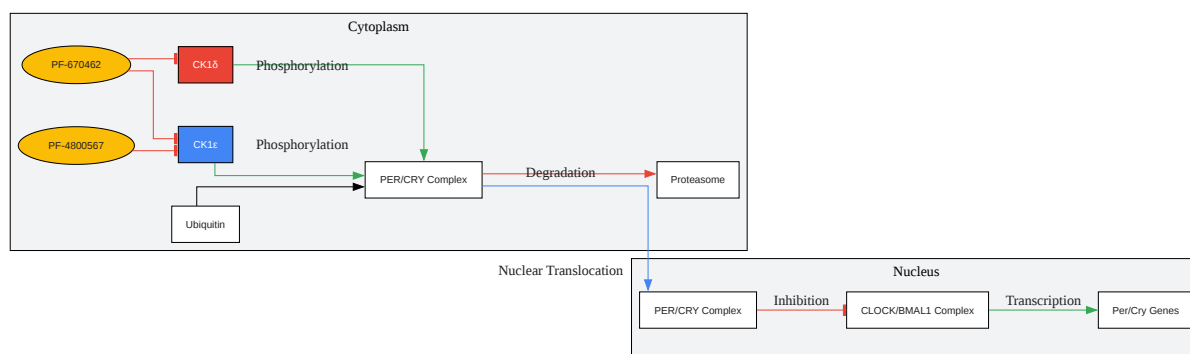
In Vivo Circadian Rhythm Analysis

This protocol describes the assessment of circadian period in mice treated with CK1 inhibitors^{[1][7]}.

- **Animal Housing:** House male C57BL/6J mice individually in cages equipped with running wheels. Maintain a 12:12 hour light:dark cycle for at least two weeks for entrainment.
- **Constant Darkness:** Transfer the mice to constant darkness to allow their endogenous circadian rhythms to free-run.
- **Drug Administration:**
 - Prepare a formulation of **PF-4800567** (e.g., 100 mg/kg in a suitable vehicle) or PF-670462 (e.g., 10 mg/kg/day).
 - Administer the compounds via a specific route (e.g., subcutaneous injection) at the same time each day.
- **Data Collection:** Continuously record wheel-running activity throughout the experiment.
- **Data Analysis:**
 - Generate actograms to visualize the activity patterns.
 - Calculate the circadian period (τ) for each mouse during the treatment period using software such as ClockLab.
 - Compare the period length between the vehicle-treated and drug-treated groups to determine the effect of the inhibitors.

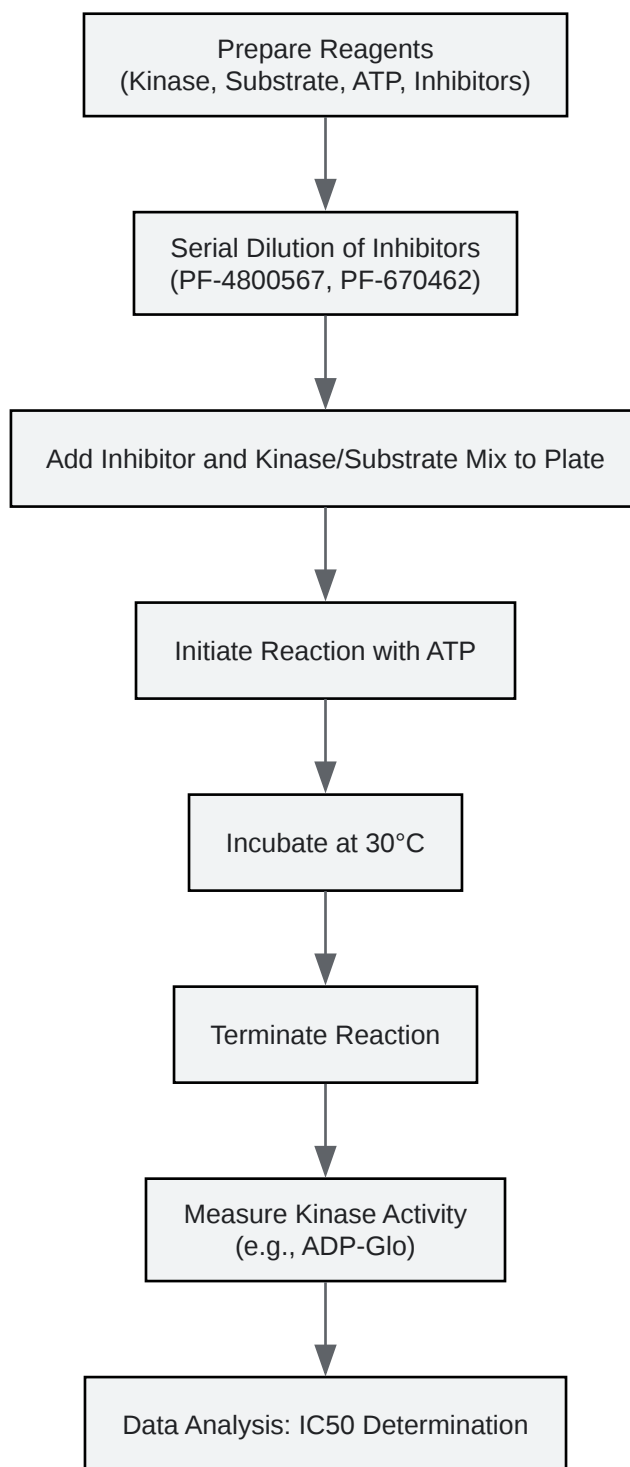
Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.



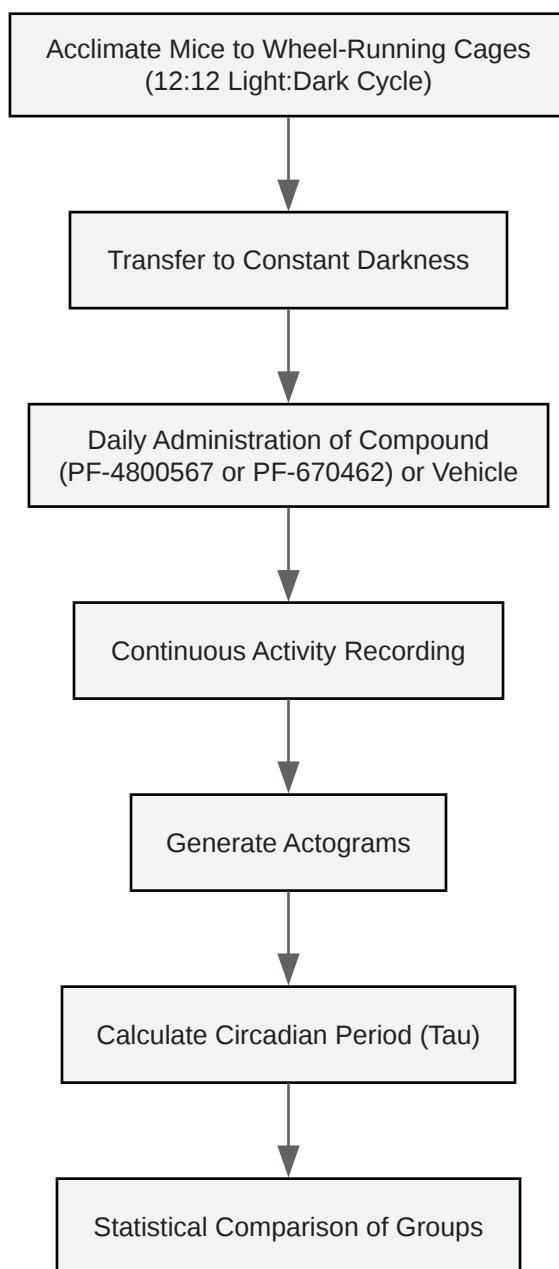
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Caption: CK1ε/δ signaling in the circadian clock.



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Caption: In Vitro Kinase Assay Workflow.



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Caption: In Vivo Circadian Rhythm Experimental Workflow.

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